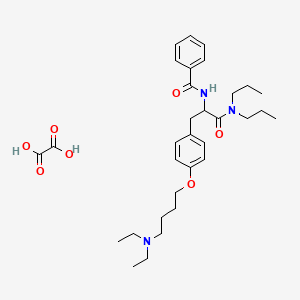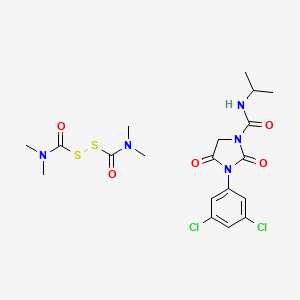
Iprodione-thiram mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iprodione-thiram mixture is a combination of two fungicides, iprodione and thiram, used primarily in agriculture to control a wide range of fungal diseases in crops. Iprodione is a dicarboximide fungicide that inhibits the germination of fungal spores and blocks the growth of fungal mycelium . Thiram, on the other hand, is a thiuram disulfide fungicide that acts as a contact fungicide and animal repellent . The mixture of these two compounds provides a broad-spectrum fungicidal activity, making it effective against various fungal pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of iprodione and thiram involves large-scale chemical synthesis using the above-mentioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various forms such as wettable powders, water-dispersible granules, and aqueous suspension concentrates .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Iprodione: Hydrolysis is facilitated by water and microbial enzymes.
Thiram: Oxidation is facilitated by oxidizing agents such as chlorine.
Major Products Formed
Scientific Research Applications
Iprodione-thiram mixture has been extensively studied for its applications in various fields:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Iprodione: Similar compounds include vinclozolin and procymidone, which are also dicarboximide fungicides.
Thiram: Similar compounds include ziram and ferbam, which are also thiuram disulfide fungicides.
Uniqueness
Properties
CAS No. |
58784-17-1 |
|---|---|
Molecular Formula |
C19H25Cl2N5O5S2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H13Cl2N3O3.C6H12N2O2S2/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10;1-7(2)5(9)11-12-6(10)8(3)4/h3-5,7H,6H2,1-2H3,(H,16,20);1-4H3 |
InChI Key |
TXBIHWOLLNRWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl.CN(C)C(=O)SSC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


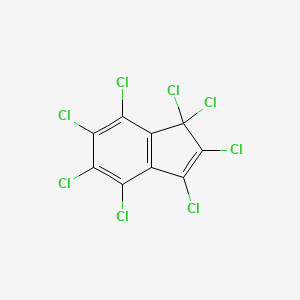
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)


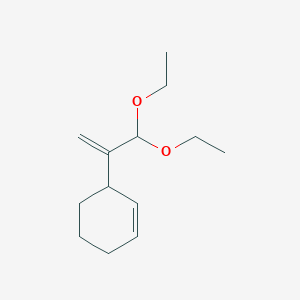
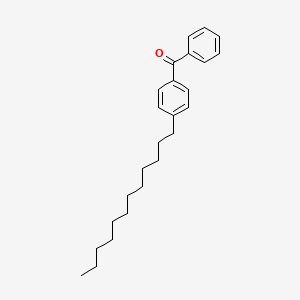

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
